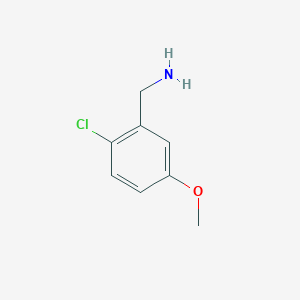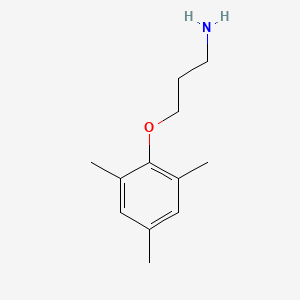
(2R)-4-(6-methoxypyridin-2-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-(6-methoxypyridin-2-yl)butan-2-ol is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a methoxy group and a butanol side chain. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(6-methoxypyridin-2-yl)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-methoxypyridine.
Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is prepared and reacted with 6-methoxypyridine to form the corresponding alcohol.
Reduction: The intermediate product is then reduced using a suitable reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a palladium or platinum catalyst to achieve the reduction step efficiently.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-(6-methoxypyridin-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to the corresponding alkane using hydrogen gas and a metal catalyst.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: 4-(6-methoxypyridin-2-yl)butan-2-one.
Reduction: 4-(6-methoxypyridin-2-yl)butane.
Substitution: 4-(6-aminopyridin-2-yl)butan-2-ol.
Scientific Research Applications
(2R)-4-(6-methoxypyridin-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-4-(6-methoxypyridin-2-yl)butan-2-ol involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to its target, such as inhibiting enzyme activity or altering receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(2R)-4-(6-hydroxypyridin-2-yl)butan-2-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
(2R)-4-(6-chloropyridin-2-yl)butan-2-ol: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
Methoxy Group: The presence of the methoxy group in (2R)-4-(6-methoxypyridin-2-yl)butan-2-ol may confer unique electronic properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(2R)-4-(6-methoxypyridin-2-yl)butan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-8(12)6-7-9-4-3-5-10(11-9)13-2/h3-5,8,12H,6-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
XJGGNKVRAMNKPA-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CCC1=NC(=CC=C1)OC)O |
Canonical SMILES |
CC(CCC1=NC(=CC=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


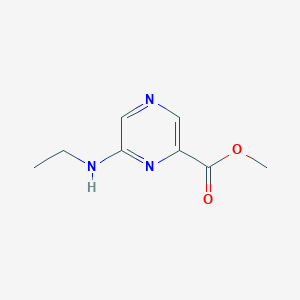
![[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride](/img/structure/B13519755.png)
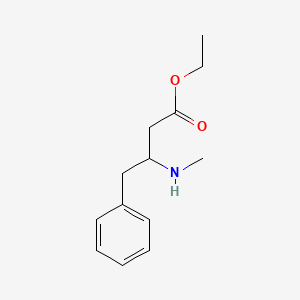

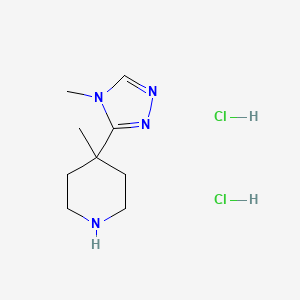
![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13519774.png)
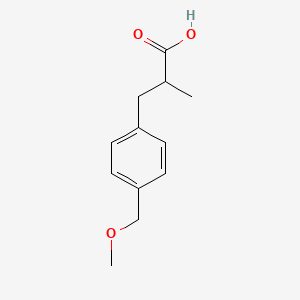


![1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B13519791.png)
![2-[(6-Nitroquinolin-2-yl)amino]propanoic acid](/img/structure/B13519799.png)
